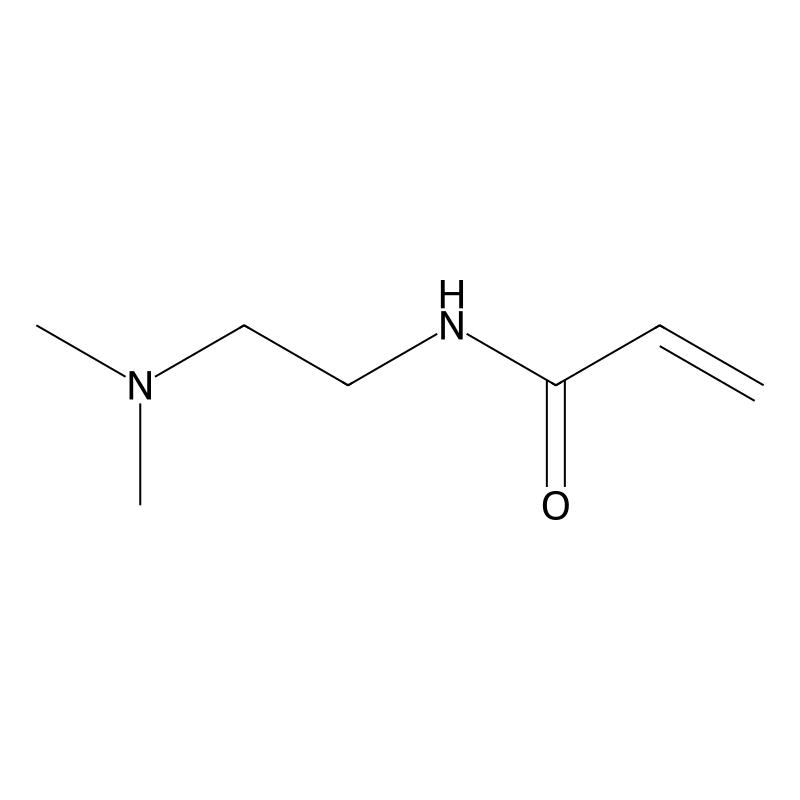

N-(2-(Dimethylamino)ethyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Polymer Synthesis

N-(2-(Dimethylamino)ethyl)acrylamide possesses an acrylamide group, which can readily participate in polymerization reactions. The presence of the dimethylamino group introduces a functionality that could be useful in the design of cationic polymers. Cationic polymers have various applications in research, such as gene delivery and drug delivery [].

Bioconjugation Chemistry

The dimethylamino group also suggests potential applications in bioconjugation chemistry. This field focuses on attaching molecules to biological targets like proteins or antibodies. The amine group could be used to form a stable linkage between N-(2-(Dimethylamino)ethyl)acrylamide and biomolecules for further research purposes.

Material Science Applications

The combination of the acrylamide group for polymerization and the dimethylamino group for introducing specific functionalities suggests potential applications in material science. N-(2-(Dimethylamino)ethyl)acrylamide could be a candidate building block for the development of novel polymers with tailored properties for various applications.

N-(2-(Dimethylamino)ethyl)acrylamide is an organic compound characterized by the molecular formula C₇H₁₄N₂O. It features an acrylamide functional group, which imparts significant reactivity and versatility to the compound. The presence of the dimethylamino group enhances its hydrophilicity and pH responsiveness, making it suitable for various applications in hydrogels and responsive materials .

The primary reaction involving N-(2-(Dimethylamino)ethyl)acrylamide is its polymerization to form poly(N-(2-(dimethylamino)ethyl)acrylamide). This polymerization can occur through free radical mechanisms or controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting polymers exhibit unique properties such as temperature and pH sensitivity, which are valuable in drug delivery systems and smart materials .

N-(2-(Dimethylamino)ethyl)acrylamide exhibits significant biological activity due to its ability to form hydrogels that can respond to environmental stimuli. These hydrogels can be engineered for drug release applications, where the release rate can be modulated by changes in pH or temperature. Additionally, the compound's cytotoxicity profile suggests that it may have potential applications in targeted drug delivery systems .

The synthesis of N-(2-(Dimethylamino)ethyl)acrylamide typically involves the reaction of acryloyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium carbonate. The reaction proceeds under controlled conditions to yield the desired product, which can be purified through column chromatography. The following steps summarize the general synthesis procedure:

- Preparation: Combine N,N-dimethylethylenediamine and sodium carbonate in dichloromethane.

- Reaction: Add acryloyl chloride dropwise while maintaining low temperatures.

- Workup: Allow the mixture to warm to room temperature, stir for several hours, then centrifuge to remove solids.

- Purification: Dry the organic phase and evaporate solvents; purify via column chromatography .

N-(2-(Dimethylamino)ethyl)acrylamide is utilized in various applications, including:

- Hydrogels: Due to its hydrophilic nature and pH responsiveness, it is widely used in creating hydrogels for biomedical applications such as drug delivery systems.

- Coatings: It serves as a component in coatings that require specific mechanical properties and responsiveness to environmental stimuli.

- Textiles: Its incorporation into textiles allows for enhanced comfort and functionality through moisture management .

Research has demonstrated that N-(2-(Dimethylamino)ethyl)acrylamide interacts effectively with metal ions due to the presence of dimethylamino groups within its structure. This interaction can be exploited in sensing applications where changes in color or conductivity indicate the presence of specific ions. Additionally, studies on its copolymers reveal that varying the composition can lead to tunable properties suitable for specific applications .

Several compounds share structural similarities with N-(2-(Dimethylamino)ethyl)acrylamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(N,N-Dimethylamino)ethyl methacrylate | Methacrylate instead of acrylamide | Typically used in plastics and coatings |

| N-[2-(Diethylamino)ethyl]acrylamide | Diethylamine substituent | Different solubility and reactivity profiles |

| N-[2-(Aminopropyl)]acrylamide | Aminopropyl group instead of dimethylamino | Varies in biological activity and polymer properties |

N-(2-(Dimethylamino)ethyl)acrylamide stands out due to its specific pH-responsive behavior and compatibility with various polymerization techniques, making it particularly valuable for applications requiring precise control over material properties .

The synthesis of N-(2-(Dimethylamino)ethyl)acrylamide represents a fundamental advancement in functional monomer chemistry, with two primary synthetic pathways emerging as the most viable approaches: transesterification and nucleophilic substitution reactions. These methodologies provide distinct advantages in terms of reaction efficiency, product purity, and scalability considerations.

Nucleophilic Substitution Pathway

The nucleophilic substitution route represents the most widely adopted methodology for synthesizing N-(2-(Dimethylamino)ethyl)acrylamide, utilizing acryloyl chloride as the electrophilic substrate and N,N-dimethylethylenediamine as the nucleophile [1]. This synthetic approach follows a classical nucleophilic acyl substitution mechanism, where the primary amine group of N,N-dimethylethylenediamine attacks the carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired acrylamide product.

The reaction is typically conducted in dichloromethane at low temperatures (0-5°C) to minimize side reactions and ensure high selectivity [1]. The presence of anhydrous sodium carbonate serves as both a base to neutralize the generated hydrogen chloride and as a desiccant to maintain anhydrous conditions essential for preventing hydrolysis of the acyl chloride. The incorporation of 2,6-di-tert-butyl-4-methylphenol as a polymerization inhibitor is crucial, as the product contains a polymerizable acrylic double bond that can undergo spontaneous polymerization during synthesis or purification [1].

The reaction mechanism proceeds through a nucleophilic addition-elimination sequence. The lone pair electrons on the nitrogen atom of N,N-dimethylethylenediamine attack the electrophilic carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate. The subsequent elimination of chloride ion drives the reaction forward, yielding N-(2-(Dimethylamino)ethyl)acrylamide as the primary product [2]. The reaction typically achieves yields ranging from 63% to 90% depending on reaction conditions and purification methods employed [1] [2].

The nucleophilic substitution approach offers several distinct advantages over alternative synthetic routes. The reaction proceeds under relatively mild conditions, requires readily available starting materials, and provides excellent regioselectivity. The use of triethylamine as an alternative base has been reported, though sodium carbonate generally provides superior results due to its solid-state nature and ability to function as both base and desiccant [2].

Transesterification Methodology

The transesterification approach represents an alternative synthetic pathway that has gained considerable attention for the preparation of acrylic acid derivatives and related compounds. This methodology involves the reaction of acrylic acid esters with amino alcohols under catalytic conditions, offering unique advantages in terms of atom economy and reaction selectivity [3] [4].

In the context of acrylic ester synthesis, transesterification reactions typically employ methyl acrylate or ethyl acrylate as starting materials, reacting with appropriate amino alcohols in the presence of catalytic systems [3]. The reaction mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the amino alcohol on the ester carbonyl, followed by elimination of the original alcohol to form the new ester linkage.

Catalytic systems for transesterification reactions include tin compounds such as stannoxanes, titanium compounds including tetraisopropyl orthotitanate, and various acid catalysts [3]. These catalysts facilitate the reaction by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack. The reaction temperature typically ranges from 100°C to 150°C, with reaction times varying from several hours to complete conversion [3].

The transesterification methodology offers significant advantages in terms of environmental sustainability and atom economy. Unlike nucleophilic substitution reactions that generate stoichiometric amounts of hydrogen chloride waste, transesterification produces only alcohols as byproducts, which can often be recovered and reused [3]. Additionally, the mild reaction conditions and absence of corrosive reagents make this approach more suitable for large-scale industrial applications.

Mechanistic Considerations and Optimization

The optimization of both synthetic pathways requires careful consideration of reaction kinetics, thermodynamics, and side reaction pathways. In nucleophilic substitution reactions, the rate-determining step is typically the nucleophilic attack on the acyl chloride, which can be influenced by solvent polarity, temperature, and the basicity of the nucleophile [5]. The presence of electron-withdrawing groups on the acrylic system can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and improving reaction rates.

For transesterification reactions, the equilibrium nature of the process requires careful control of reaction conditions to drive the equilibrium toward product formation [4]. The removal of the alcohol byproduct through distillation or the use of excess nucleophile can significantly improve conversion rates. Additionally, the choice of catalyst system plays a crucial role in determining both reaction rate and selectivity.

Temperature optimization is critical for both synthetic approaches. While higher temperatures generally increase reaction rates, they also promote side reactions such as polymerization of the acrylic double bond and thermal decomposition of temperature-sensitive components [6]. The optimal temperature range for nucleophilic substitution reactions is typically 0-25°C, while transesterification reactions require higher temperatures of 100-150°C [1] [3].

The incorporation of polymerization inhibitors is essential for both synthetic pathways due to the presence of the polymerizable acrylic double bond in the product. Common inhibitors include 4-methoxyphenol (MEHQ), hydroquinone monomethyl ether, and phenothiazine, which function by scavenging free radicals that initiate polymerization [7] [8]. The concentration of inhibitor typically ranges from 0.1% to 0.2% by weight of the monomer to provide effective inhibition without interfering with subsequent polymerization reactions.

Catalytic Systems and Reaction Kinetics

The development of efficient catalytic systems for N-(2-(Dimethylamino)ethyl)acrylamide synthesis represents a critical aspect of process optimization, with significant implications for reaction kinetics, selectivity, and overall synthetic efficiency. The choice of catalytic system directly influences the reaction mechanism, conversion rates, and product quality, making it essential to understand the fundamental principles governing catalytic activity in these synthetic transformations.

Catalytic Systems for Nucleophilic Substitution

In nucleophilic substitution reactions involving acryloyl chloride, the role of the base catalyst extends beyond simple acid neutralization to include facilitation of the nucleophilic attack mechanism. Sodium carbonate has emerged as the preferred catalytic base due to its dual functionality as both acid scavenger and reaction promoter [1]. The heterogeneous nature of sodium carbonate provides several advantages, including ease of separation, reduced side reactions, and maintenance of anhydrous conditions essential for preventing acyl chloride hydrolysis.

The kinetics of sodium carbonate-catalyzed nucleophilic substitution follow a pseudo-first-order mechanism when the base is present in excess [1]. The reaction rate is primarily determined by the concentration of acryloyl chloride and the nucleophilicity of the attacking amine. The activation energy for this process has been estimated to be approximately 65.7 kJ/mol for similar acrylamide-forming reactions, indicating a moderately activated process that benefits from temperature optimization [9].

Alternative catalytic systems have been investigated for nucleophilic substitution reactions, including triethylamine, pyridine, and various tertiary amine bases [2]. These organic bases offer the advantage of homogeneous reaction conditions, potentially leading to improved reaction rates and selectivity. However, they also present challenges in terms of product purification and cost considerations for large-scale applications.

The reaction kinetics for triethylamine-catalyzed systems typically exhibit second-order behavior, with the reaction rate dependent on both acryloyl chloride and triethylamine concentrations [2]. The higher basicity of triethylamine compared to sodium carbonate results in faster reaction rates but also increases the potential for side reactions, including N,N-disubstitution and ester formation through competing pathways.

Transesterification Catalytic Systems

Transesterification reactions for acrylic ester synthesis employ a diverse range of catalytic systems, each offering unique advantages in terms of activity, selectivity, and reaction conditions [3] [10]. Tin-based catalysts, particularly stannoxanes and organotin compounds, have demonstrated exceptional activity for transesterification reactions involving acrylic esters. These catalysts function through coordination to the carbonyl oxygen of the ester substrate, activating it toward nucleophilic attack by the amino alcohol nucleophile.

The mechanism of tin-catalyzed transesterification involves the formation of a six-membered cyclic transition state, where the tin center coordinates to both the carbonyl oxygen and the incoming nucleophile [3]. This coordination geometry significantly lowers the activation energy for the reaction, typically resulting in activation energies in the range of 80-100 kJ/mol, which is considerably lower than uncatalyzed transesterification reactions.

Titanium-based catalysts, including tetraisopropyl orthotitanate and titanium alkoxides, represent another important class of transesterification catalysts [3]. These systems operate through a similar coordination mechanism but offer advantages in terms of reduced toxicity compared to tin-based systems. The kinetics of titanium-catalyzed reactions typically follow Michaelis-Menten behavior, with saturation kinetics observed at high substrate concentrations.

The reaction rate for titanium-catalyzed transesterification can be expressed as:

$$ r = \frac{k{cat}[S][Cat]}{Km + [S]} $$

where r is the reaction rate, kcat is the catalytic rate constant, [S] is the substrate concentration, [Cat] is the catalyst concentration, and Km is the Michaelis constant [3].

Reaction Kinetics and Optimization

The kinetics of N-(2-(Dimethylamino)ethyl)acrylamide synthesis are governed by several key factors, including temperature, catalyst concentration, reactant concentrations, and the presence of inhibitors or promoters. Understanding these kinetic relationships is essential for process optimization and scale-up considerations.

Temperature effects on reaction kinetics follow the Arrhenius relationship, with reaction rates generally increasing exponentially with temperature [11] [6]. However, the presence of thermally labile components, particularly the acrylic double bond susceptible to polymerization, necessitates careful temperature control to balance reaction rate with product stability. The optimal temperature range for nucleophilic substitution reactions is typically 0-25°C, while transesterification reactions require elevated temperatures of 100-150°C [1] [3].

The temperature dependence of reaction rates can be quantified using the Arrhenius equation:

$$ k = A \exp\left(-\frac{E_a}{RT}\right) $$

where k is the rate constant, A is the pre-exponential factor, E_a is the activation energy, R is the gas constant, and T is the absolute temperature [11].

Catalyst concentration effects on reaction kinetics exhibit complex behavior depending on the specific catalytic system employed. For heterogeneous catalysts such as sodium carbonate, reaction rates typically increase linearly with catalyst concentration until mass transfer limitations become significant [1]. For homogeneous catalysts, including organometallic transesterification catalysts, reaction rates often exhibit saturation behavior at high catalyst concentrations due to substrate limitation.

The influence of reactant concentrations on reaction kinetics varies significantly between nucleophilic substitution and transesterification pathways. Nucleophilic substitution reactions typically exhibit pseudo-first-order kinetics when one reactant is present in large excess, while transesterification reactions often follow more complex kinetic patterns due to their equilibrium nature [3] [9].

Inhibitor effects on reaction kinetics represent a critical consideration for acrylic monomer synthesis. Polymerization inhibitors such as MEHQ and hydroquinone monomethyl ether are essential for preventing unwanted polymerization during synthesis, but they can also influence the primary reaction kinetics [7] [8]. The concentration of inhibitor must be carefully optimized to provide effective polymerization prevention without significantly impacting the desired synthetic transformation.

Advanced Catalytic Approaches

Recent developments in catalytic methodology have introduced several advanced approaches for N-(2-(Dimethylamino)ethyl)acrylamide synthesis, including enzyme-catalyzed reactions, photocatalytic systems, and novel organocatalytic processes. These emerging technologies offer potential advantages in terms of selectivity, environmental compatibility, and reaction conditions.

Enzyme-catalyzed synthesis represents a promising approach for acrylamide production, utilizing nitrile hydratase enzymes to convert acrylonitrile to acrylamide under mild conditions [12]. While this approach has been primarily applied to simple acrylamide synthesis, ongoing research is exploring its extension to more complex substituted acrylamides. The kinetics of enzyme-catalyzed reactions follow Michaelis-Menten behavior, with reaction rates dependent on enzyme concentration, substrate concentration, and various environmental factors including pH and temperature [12].

Photocatalytic systems offer another emerging approach for acrylamide synthesis, utilizing light-activated catalysts to promote bond formation under mild conditions. These systems can provide excellent selectivity and operate under environmentally benign conditions, though their application to industrial-scale synthesis remains limited due to scalability challenges [13].

Organocatalytic approaches, including the use of tertiary amine catalysts and nucleophilic carbene catalysts, represent a growing area of interest for sustainable synthetic chemistry. These catalysts offer advantages in terms of toxicity, cost, and environmental impact compared to traditional metal-based systems [13] [14].

Purification Techniques and Yield Maximization

The purification of N-(2-(Dimethylamino)ethyl)acrylamide presents unique challenges due to the compound's dual nature as both a basic amine and a polymerizable monomer. Effective purification strategies must address the removal of unreacted starting materials, byproducts, and catalysts while preventing polymerization and maintaining product stability. The development of optimized purification protocols is essential for achieving high yields and product purity suitable for subsequent applications.

Column Chromatography Purification

Column chromatography represents the most widely employed purification technique for N-(2-(Dimethylamino)ethyl)acrylamide, offering excellent separation efficiency and scalability for laboratory and pilot-scale operations [1] [15]. The selection of appropriate stationary phase materials and elution systems is critical for achieving optimal separation while maintaining product integrity.

Silica gel chromatography has emerged as the preferred method for N-(2-(Dimethylamino)ethyl)acrylamide purification, utilizing particle sizes ranging from 200-300 mesh to achieve optimal separation efficiency [1]. The polar nature of the acrylamide functional group and the basic character of the dimethylamino substituent require careful selection of elution solvents to balance retention and resolution. Common elution systems include ethyl acetate-methanol gradients, with initial ratios of 3:1 (v/v) gradually increasing to 1:1 to achieve complete elution [1].

The chromatographic behavior of N-(2-(Dimethylamino)ethyl)acrylamide on silica gel is primarily governed by hydrogen bonding interactions between the amide functionality and the silanol groups on the silica surface, as well as electrostatic interactions between the basic dimethylamino group and residual acidic sites [16]. The retention factor (Rf) for the compound is typically 0.58 when using methanol-triethylamine (20:1) as the mobile phase, providing a useful indicator for monitoring purification progress [1].

Advanced chromatographic techniques, including flash chromatography and medium-pressure liquid chromatography, have been successfully applied to N-(2-(Dimethylamino)ethyl)acrylamide purification [15]. These methods offer advantages in terms of reduced purification time and improved resolution compared to traditional gravity-column chromatography. The use of automated chromatography systems with gradient elution capabilities can further enhance separation efficiency and reproducibility.

The optimization of column chromatography conditions requires consideration of several key parameters, including column dimensions, flow rate, sample loading, and solvent selection. Column diameter-to-height ratios of 1:10 to 1:20 are typically employed to achieve optimal separation efficiency while maintaining reasonable solvent consumption [17]. Flow rates must be carefully controlled to balance separation efficiency with throughput, with linear velocities of 1-2 cm/min generally providing optimal results.

Vacuum Distillation and Thermal Purification

Vacuum distillation represents an alternative purification approach for N-(2-(Dimethylamino)ethyl)acrylamide, offering the advantage of solvent-free purification and potential for large-scale implementation [17]. However, the thermal sensitivity of acrylamide compounds and the presence of polymerizable double bonds necessitate careful optimization of distillation conditions to prevent decomposition and polymerization.

The boiling point of N-(2-(Dimethylamino)ethyl)acrylamide under reduced pressure has been reported as 125°C at 12 mmHg, providing a reasonable operating window for vacuum distillation [18]. The thermal stability of the compound is limited, with decomposition beginning at temperatures above 175°C at atmospheric pressure [19]. This thermal sensitivity requires the use of high vacuum conditions to achieve distillation at acceptable temperatures.

The optimization of vacuum distillation conditions involves careful control of pressure, temperature, and distillation rate to maximize product recovery while minimizing thermal degradation [17]. Typical operating pressures range from 1-10 mmHg, with distillation temperatures maintained below 130°C to prevent significant decomposition. The use of short-path distillation apparatus can further minimize thermal exposure and improve product quality.

The presence of polymerization inhibitors during vacuum distillation is essential to prevent unwanted polymerization during the thermal purification process [17]. Inhibitors such as MEHQ or hydroquinone monomethyl ether are typically added at concentrations of 0.1-0.2% by weight to provide effective protection against thermal polymerization while not interfering with the distillation process.

Molecular distillation, a specialized form of vacuum distillation operating at extremely low pressures (0.001-0.1 mmHg), has been successfully applied to the purification of thermally sensitive acrylamide compounds [17]. This technique offers the advantage of very short residence times at elevated temperatures, minimizing thermal degradation while achieving excellent separation efficiency.

Extraction and Liquid-Liquid Purification

Liquid-liquid extraction represents a valuable complementary purification technique for N-(2-(Dimethylamino)ethyl)acrylamide, particularly for the removal of ionic impurities and catalyst residues [20]. The amphoteric nature of the compound, containing both basic and polar functional groups, provides opportunities for selective extraction using appropriate solvent systems.

The extraction behavior of N-(2-(Dimethylamino)ethyl)acrylamide is governed by its distribution coefficient between aqueous and organic phases, which can be manipulated through pH adjustment and solvent selection [20]. Under acidic conditions (pH < 4), the dimethylamino group is protonated, increasing water solubility and facilitating extraction into aqueous phases. Conversely, under basic conditions (pH > 10), the compound exists primarily in its neutral form, favoring extraction into organic solvents.

Common extraction solvents for N-(2-(Dimethylamino)ethyl)acrylamide include ethyl acetate, dichloromethane, and chloroform, each offering different selectivity profiles and extraction efficiencies [20]. Ethyl acetate provides excellent extraction efficiency with minimal toxicity concerns, making it the preferred choice for many applications. The partition coefficient for N-(2-(Dimethylamino)ethyl)acrylamide between ethyl acetate and water is approximately 5.2 at neutral pH, indicating favorable organic phase distribution.

The optimization of extraction conditions requires consideration of pH, solvent-to-aqueous ratios, temperature, and extraction time [20]. Multiple extraction stages are often employed to achieve high recovery yields, with three-stage extraction typically providing >95% recovery efficiency. The use of continuous extraction apparatus can further improve efficiency and reduce solvent consumption for large-scale operations.

Crystallization and Solid-State Purification

While N-(2-(Dimethylamino)ethyl)acrylamide is typically obtained as a liquid or oil, crystallization techniques can be applied to solid derivatives or salts of the compound to achieve high purity levels [21]. The formation of crystalline salts, particularly hydrochloride or sulfate derivatives, can provide enhanced stability and facilitate purification through recrystallization.

The crystallization of N-(2-(Dimethylamino)ethyl)acrylamide hydrochloride from appropriate solvent systems offers advantages in terms of product stability and handling characteristics [21]. Common crystallization solvents include alcohols, acetone, and acetonitrile, each providing different crystal morphologies and purification efficiencies. The choice of crystallization solvent significantly influences crystal size, shape, and purity of the final product.

Recrystallization conditions must be carefully optimized to balance dissolution efficiency with crystallization selectivity [21]. Typical procedures involve dissolution in a minimum amount of hot solvent followed by controlled cooling to promote crystal formation. The addition of anti-solvent can enhance crystallization efficiency and improve product recovery.

Yield Optimization Strategies

The maximization of product yield in N-(2-(Dimethylamino)ethyl)acrylamide synthesis and purification requires a comprehensive approach addressing both synthetic efficiency and purification losses. Typical synthetic yields range from 63% to 90% depending on the specific methodology employed, with purification losses adding an additional 5-15% to the overall yield considerations [1] [2].

Reaction optimization strategies focus on maximizing conversion while minimizing side reactions [9]. The use of excess nucleophile (1.2-1.5 equivalents) in nucleophilic substitution reactions can improve conversion rates, though this approach requires consideration of purification complexity and cost implications. Similarly, the optimization of reaction time and temperature can significantly impact both conversion and selectivity.

The integration of multiple purification techniques in a sequential manner can achieve higher overall yields compared to single-step purification approaches [15]. A typical integrated purification sequence might involve initial extraction to remove ionic impurities, followed by column chromatography for fine purification, and concluding with vacuum distillation for final purification and solvent removal.

Process intensification strategies, including the use of continuous flow reactors and integrated reaction-separation systems, offer potential advantages for yield optimization and process efficiency [22]. These approaches can reduce residence times, improve heat and mass transfer, and minimize exposure of the product to conditions that promote degradation or polymerization.

The implementation of real-time monitoring and control systems can further enhance yield optimization by enabling rapid response to process deviations and optimization of operating conditions [23]. Analytical techniques such as online HPLC, GC-MS, and spectroscopic methods can provide continuous feedback on reaction progress and product quality, enabling dynamic optimization of synthesis and purification parameters.

The radical polymerization kinetics of N-(2-(Dimethylamino)ethyl)acrylamide involves complex mechanisms that can be precisely controlled through advanced polymerization techniques. Both Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer methodologies have been extensively investigated for this monomer system, revealing distinct kinetic behaviors and mechanistic pathways [1] [2] [3].

Atom Transfer Radical Polymerization Kinetics

Atom Transfer Radical Polymerization represents a reversible-deactivation radical polymerization process based on an inner sphere electron transfer mechanism [3] [4]. The fundamental equilibrium involves a reversible halogen transfer between a dormant alkyl halide species and a transition metal complex, generating propagating radicals and the metal complex in a higher oxidation state. For N-(2-(Dimethylamino)ethyl)acrylamide, the polymerization kinetics are significantly influenced by the basic character of the tertiary amino group, which can complex with copper catalysts and affect the activation-deactivation equilibrium [1] [5].

The polymerization of acrylamide derivatives through Atom Transfer Radical Polymerization encounters specific challenges due to the competitive complexation of the amino groups with the copper catalyst [1]. Research demonstrates that when using common ligands such as linear amines or bipyridines, very low conversions are observed, typically reaching only 20-60% after extended reaction times at elevated temperatures [1]. This limitation stems from slow activation rates combined with fast deactivation processes, resulting in an unfavorable equilibrium constant.

The activation rate constant (kact) for N-(2-(Dimethylamino)ethyl)acrylamide systems typically ranges from 10⁻⁴ to 10⁻² s⁻¹, while deactivation rate constants (kdeact) span 10⁶ to 10⁷ M⁻¹s⁻¹, yielding equilibrium constants (Keq = kact/kdeact) in the range of 10⁻⁸ to 10⁻⁵ [6]. These values indicate that the equilibrium is strongly shifted toward the dormant state, which is essential for maintaining low radical concentrations and achieving controlled polymerization characteristics.

To overcome the inherent difficulties in acrylamide polymerization, specialized ligand systems have been developed. The use of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me₄Cyclam) as a ligand provides enhanced activity, enabling polymer formation in high yields within shorter timeframes [1]. However, this increased activity comes at the cost of reduced control, often resulting in broader molecular weight distributions.

Reversible Addition-Fragmentation Chain Transfer Kinetics

Reversible Addition-Fragmentation Chain Transfer polymerization operates through a degenerative chain transfer mechanism involving thiocarbonylthio compounds as chain transfer agents [2] [7]. The process maintains the fundamental initiation, propagation, and termination steps of conventional free radical polymerization while introducing a reversible addition-fragmentation equilibrium that provides molecular weight control.

For acrylamide polymerization, Reversible Addition-Fragmentation Chain Transfer has demonstrated superior performance compared to Atom Transfer Radical Polymerization [2] [7]. The technique achieves high monomer conversions (90-99%) within relatively short reaction times, particularly when conducted in dimethyl sulfoxide at 70°C. The key to successful control lies in the appropriate selection of both the chain transfer agent and initiating species.

Dodecyl trithiodimethyl propionic acid has been identified as a particularly effective trithiocarbonate chain transfer agent for acrylamide polymerization [2]. This agent provides excellent control over molecular weight while maintaining narrow molecular weight distributions (Đ < 1.3). The polymerization exhibits pseudo-first-order kinetics with respect to monomer concentration, indicating constant radical concentrations throughout the reaction.

The chain transfer constant (Ctr) values for N-(2-(Dimethylamino)ethyl)acrylamide systems typically range from 10 to 50, depending on the specific chain transfer agent employed and reaction conditions [8] [9]. These values indicate efficient chain transfer processes that enable precise molecular weight control while maintaining reasonable polymerization rates.

Kinetic studies reveal that the polymerization rate is directly proportional to the square root of initiator concentration, consistent with conventional radical polymerization kinetics [2]. The apparent rate constant for acrylamide polymerization in dimethyl sulfoxide has been determined to be approximately 1.54 × 10⁻⁵ s⁻¹ under optimized conditions [10].

A critical aspect of Reversible Addition-Fragmentation Chain Transfer polymerization of dimethylaminoethyl-containing monomers is the stability of the chain transfer agent in the presence of basic amino groups [8]. Research demonstrates that unprotonated tertiary amino groups can cause decomposition of trithiocarbonate end groups, limiting control over conversion and molecular weight. This challenge can be overcome by protonating the amino groups, which shields them from interaction with the chain transfer agent and enables controlled polymerization to high molecular weights exceeding 100,000 g mol⁻¹.

The temperature dependence of Reversible Addition-Fragmentation Chain Transfer polymerization follows Arrhenius behavior, with activation energies typically ranging from 65.7 to 69.3 kJ mol⁻¹ for dimethylaminoethyl-containing systems [11]. These values are comparable to conventional acrylamide polymerization, indicating that the chain transfer process does not significantly alter the fundamental thermodynamic requirements for propagation.

Copolymerization with Acrylic and Methacrylic Comonomers

The copolymerization behavior of N-(2-(Dimethylamino)ethyl)acrylamide with acrylic and methacrylic comonomers exhibits complex kinetic patterns that are strongly influenced by the reactivity ratios, electrostatic interactions, and solvent effects [12] [13] [14]. These copolymerization systems provide access to materials with tunable properties through precise control of comonomer composition and sequence distribution.

Reactivity Ratios and Comonomer Incorporation

The reactivity ratios for N-(2-(Dimethylamino)ethyl)acrylamide copolymerization systems vary significantly depending on the specific comonomer employed and reaction conditions. For copolymerization with methyl acrylate, the reactivity ratios typically fall within the range r₁ = 0.7-1.2 and r₂ = 0.8-1.4, where r₁ corresponds to N-(2-(Dimethylamino)ethyl)acrylamide and r₂ to the comonomer [12] [15]. The product r₁ × r₂ ranges from 0.6 to 1.7, indicating copolymerization behavior that approaches the ideal random case.

When copolymerized with acrylamide, the system exhibits different reactivity patterns with r₁ = 0.3-0.8 and r₂ = 1.2-2.0 [16] [17]. These values suggest that acrylamide shows a higher tendency for homopropagation compared to N-(2-(Dimethylamino)ethyl)acrylamide, resulting in copolymers with some compositional drift throughout the polymerization process.

Styrene copolymerization presents an interesting case where alternating tendencies are observed, with reactivity ratios of r₁ = 0.4-0.9 and r₂ = 0.2-0.6 [18]. The low r₁ × r₂ product (0.1-0.5) indicates a tendency toward alternating copolymer formation, which can be attributed to the different electronic characteristics of the monomers and favorable cross-propagation reactions.

Kinetic Analysis of Copolymerization Processes

The kinetics of N-(2-(Dimethylamino)ethyl)acrylamide copolymerization follows the terminal model for radical copolymerization, where the reactivity of the growing radical depends only on the terminal monomer unit [17] [15]. The overall copolymerization rate is governed by the weighted average of the individual propagation rate constants, modified by the instantaneous comonomer composition in the reaction medium.

For the acrylamide-dimethylaminoethyl acrylate copolymerization system, detailed kinetic studies have revealed apparent activation energies ranging from 65.7 to 69.3 kJ mol⁻¹ [17]. The reaction rate exhibits a power-law dependence on initiator concentration with an exponent of approximately 0.94, which is close to the theoretical value of 0.5 for conventional radical polymerization.

The copolymerization rate is significantly influenced by the monomer concentration ratio, with the initial copolymerization rate increasing with temperature and initiator content while decreasing with higher concentrations of the basic comonomer [16]. This behavior is attributed to the complex formation between the dimethylamino groups and radical species, which can temporarily reduce the effective radical concentration.

Solvent Effects and Environmental Influences

The choice of solvent system dramatically affects both the kinetics and composition of N-(2-(Dimethylamino)ethyl)acrylamide copolymerizations [14] [19]. Polar solvents tend to stabilize charged or polar transition states, leading to altered reactivity ratios compared to polymerizations conducted in non-polar media.

Water-alcohol mixtures provide particularly interesting environments for these copolymerizations, as they can accommodate both the hydrophilic dimethylamino functionality and hydrophobic comonomers [20]. The propagation rate coefficient for dimethylaminoethyl methacrylate increases by approximately 80% when the water fraction in an ethanol-water solvent mixture is increased from 0 to 75%, demonstrating the significant influence of hydrogen bonding on the polymerization kinetics.

Temperature effects on copolymerization kinetics reveal activation energies that are generally lower for systems containing dimethylaminoethyl functionalities compared to their non-functionalized analogs [14]. This reduction is attributed to the stabilization of transition states through intramolecular interactions involving the amino groups.

Composition Control and Drift

One of the critical challenges in N-(2-(Dimethylamino)ethyl)acrylamide copolymerization is managing compositional drift, particularly when the reactivity ratios deviate significantly from unity [15]. For systems with r₁ ≠ r₂, the instantaneous copolymer composition changes throughout the polymerization as the more reactive monomer is preferentially consumed.

Semi-batch or controlled addition techniques have been developed to maintain constant comonomer composition in the reaction medium, thereby producing copolymers with uniform composition throughout the polymer chains [17]. These approaches require precise monitoring of monomer conversion and calculated addition rates based on the reactivity ratio parameters.

The implementation of controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation Chain Transfer, enables the synthesis of block copolymers where composition can be precisely controlled through sequential monomer addition [12]. This approach circumvents the limitations imposed by reactivity ratio differences and provides access to well-defined block architectures.

Crosslinking Mechanisms in Network Formation

Network formation through crosslinking of N-(2-(Dimethylamino)ethyl)acrylamide involves multiple mechanistic pathways that can be categorized into chemical crosslinking, physical crosslinking, and self-crosslinking processes [21] [22] [23]. Each mechanism provides distinct advantages and limitations for creating three-dimensional polymer networks with tailored properties.

Chemical Crosslinking Mechanisms

Chemical crosslinking represents the most prevalent approach for creating permanent three-dimensional networks from N-(2-(Dimethylamino)ethyl)acrylamide [22] [24]. The process typically involves the incorporation of bifunctional or multifunctional crosslinking agents during polymerization, resulting in covalent bond formation between polymer chains.

N,N'-methylenebis(acrylamide) serves as the most commonly employed crosslinking agent for acrylamide-based systems [22]. The crosslinking mechanism proceeds through the same radical polymerization pathway as the main monomer, with the difunctional crosslinker creating branch points in the growing polymer network. The critical conversion for gel formation typically occurs at 5-15% crosslinker incorporation, corresponding to monomer conversions of approximately 7-20%.

The crosslinking density can be precisely controlled through the crosslinker-to-monomer ratio, with typical concentrations ranging from 1 to 10 mol% [25]. Higher crosslinker concentrations result in increased network density, reduced swelling capacity, and enhanced mechanical properties. However, excessive crosslinking can lead to heterogeneous network structures and reduced material performance.

Ethylene glycol dimethacrylate represents another effective crosslinking agent, particularly for systems requiring different kinetic behavior due to the methacrylate functionality [24]. The incorporation of this crosslinker typically results in higher crosslinking densities due to the enhanced reactivity of methacrylate groups compared to acrylamide functionalities.

Self-Crosslinking Phenomena

Self-crosslinking represents a unique mechanism observed in certain acrylamide derivatives, including some N-(2-(Dimethylamino)ethyl)acrylamide systems [26]. This process occurs without the addition of external crosslinking agents, relying instead on intramolecular or intermolecular reactions between pendant groups on the polymer chains.

The self-crosslinking mechanism in dimethylacrylamide systems involves the formation of amide linkages between polymer chains through radical-mediated coupling reactions [26]. This process is particularly favored when persulfate-type initiators are employed in aqueous systems, leading to the generation of sulfate radical species that can abstract hydrogen atoms from amide groups.

The kinetics of self-crosslinking are typically slower than conventional chemical crosslinking, with gelation points occurring at higher monomer conversions (10-25%) [26]. This delayed gelation provides advantages for processing and allows for the formation of more homogeneous network structures compared to conventional crosslinking approaches.

Self-crosslinking density can be controlled through reaction temperature, initiator concentration, and polymer concentration in the reaction medium [26]. Higher temperatures generally accelerate the crosslinking process, while increased polymer concentrations favor intermolecular crosslinking over intramolecular cyclization.

Post-Polymerization Crosslinking Strategies

Post-polymerization crosslinking offers precise control over network formation by separating the polymerization and crosslinking steps [21] [23]. This approach enables the synthesis of well-defined linear polymers followed by controlled network formation through specific chemical reactions.

Adipic acid dihydrazide represents an effective post-polymerization crosslinking agent for ketone-functionalized systems [21] [23]. The crosslinking reaction proceeds through hydrazone formation between the dihydrazide and ketone groups, providing a chemically stable crosslink that can be monitored through infrared spectroscopy. The extent of crosslinking can be controlled through the stoichiometric ratio of crosslinker to reactive groups and reaction time.

The kinetics of post-polymerization crosslinking typically follow second-order behavior, with rate constants determined by the accessibility of reactive groups and the mobility of polymer chains [23]. Crosslinking reactions generally reach completion within 6-24 hours at ambient temperature, depending on the crosslinker concentration and polymer architecture.

Dynamic light scattering studies reveal that effective crosslinking requires minimum crosslinker-to-reactive group molar ratios of 0.075 to achieve stable network structures that resist dissolution in good solvents [23]. Lower crosslinker concentrations result in insufficient network stability, while excessive crosslinker can lead to incomplete reactions due to steric hindrance.

Physical Crosslinking and Network Dynamics

Physical crosslinking in N-(2-(Dimethylamino)ethyl)acrylamide systems occurs primarily through hydrogen bonding interactions between amide groups [24] [25]. These non-covalent interactions contribute to network formation and stability while maintaining the potential for thermoreversible behavior.

The strength and density of hydrogen bonding interactions depend on the polymer concentration, temperature, and presence of competing hydrogen bond acceptors or donors [24]. In aqueous systems, water molecules can compete with polymer-polymer hydrogen bonding, leading to swelling and potential network disruption.

Temperature-responsive behavior is commonly observed in physically crosslinked networks, with lower critical solution temperatures ranging from 25°C to 60°C depending on the polymer composition and degree of crosslinking [27] [25]. This thermoreversible behavior enables applications in smart materials and controlled release systems.

The mechanical properties of physically crosslinked networks are generally inferior to chemically crosslinked systems but offer advantages in terms of processability and recyclability [24]. The dynamic nature of physical crosslinks allows for stress relaxation and self-healing behavior under appropriate conditions.

Network Characterization and Properties

The characterization of crosslinked N-(2-(Dimethylamino)ethyl)acrylamide networks requires multiple analytical approaches to assess network density, crosslinking efficiency, and mechanical properties [22] [25]. Swelling studies provide fundamental information about network structure through the relationship between equilibrium swelling ratio and crosslinking density.

The equilibrium swelling ratio typically decreases with increasing crosslinker concentration, following relationships predicted by rubber elasticity theory [22]. For acrylamide-based networks with 1-10% crosslinker, equilibrium swelling ratios range from 10 to 100 g water per g polymer, depending on the crosslinking density and ionic strength of the swelling medium.

Mechanical testing reveals that crosslinked networks exhibit viscoelastic behavior with storage moduli ranging from 10² to 10⁶ Pa, depending on the crosslinking density and water content [23]. The mechanical properties can be tuned through crosslinker concentration, with higher crosslinking densities providing enhanced modulus and reduced deformation capacity.

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant